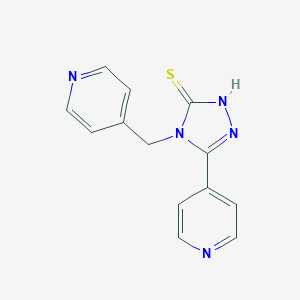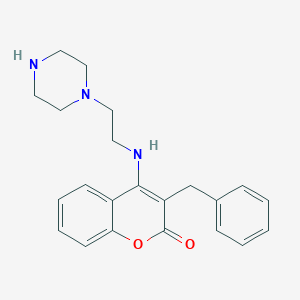
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMTPA and is known to have several biochemical and physiological effects that make it a promising candidate for research in various domains.
科学的研究の応用
Amyloid Imaging in Alzheimer's Disease
Research in the field of Alzheimer's disease has explored compounds that can be used as imaging ligands for measuring amyloid in vivo in the brain. For example, Nordberg (2008) discusses the development of four radioligands for PET amyloid imaging, which is a breakthrough in understanding the pathophysiological mechanisms and time course in amyloid deposits in the brain. This technique enables early detection of Alzheimer's disease and can be used to evaluate new antiamyloid therapies. Although not directly related to "3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide," this application highlights the potential of compounds in imaging and diagnostic applications in neurodegenerative diseases (Nordberg, 2008).
Biological Effects of Acetamide, Formamide, and Their Derivatives
Kennedy (2001) reviewed the biological effects of acetamide, formamide, and their mono- and dimethyl derivatives, which continue to have commercial importance. The review added considerably to our knowledge about the biological consequences of exposure to these chemicals. While this study does not directly mention "3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide," it provides a context for understanding the potential biological activities and applications of structurally related compounds in various fields, including toxicology and pharmacology (Kennedy, 2001).
Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles
The synthesis and applications of 1,2,3-triazoles, including 1,4-disubstituted variants, have been extensively studied due to their wide range of biological activities. Kaushik et al. (2019) review various synthetic routes for 1,4-disubstituted 1,2,3-triazoles, highlighting their applications in drug discovery, material science, and more. This suggests potential research applications for "3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide" in creating new materials or pharmaceuticals (Kaushik et al., 2019).
特性
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-10(9-19-12(3)16-11(2)18-19)15(20)17-13-5-7-14(21-4)8-6-13/h5-8,10H,9H2,1-4H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKUOGVPBZXRSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(C)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-bromophenyl)-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B508651.png)


![2-(benzoylamino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B508661.png)
![N-[2-({[2-(dimethylamino)ethyl]amino}carbonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B508662.png)
![N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)-3,5-dimethoxybenzamide](/img/structure/B508665.png)
![N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B508668.png)

![4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one](/img/structure/B508675.png)
![3-[3-[(2-chlorobenzyl)sulfanyl]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B508677.png)
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-2H-chromen-2-one](/img/structure/B508678.png)
![4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B508679.png)
![4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B508680.png)
